tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C18H25N3O4S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)19-12-13-8-6-7-11-21(13)16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,22) |
InChI Key |
VBWDTXPTDNZPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperidine
The benzo[d]isothiazole dioxide ring is typically synthesized via sulfonylation-cyclization of 2-mercaptobenzamide derivatives. For piperidine substitution:
-
Piperidine Functionalization :
-
Starting Material : Commercially available piperidin-2-ylmethanol.
-
Protection : The secondary amine is protected using Boc anhydride in dichloromethane (DCM) with DMAP catalysis, yielding tert-butyl (piperidin-2-ylmethyl)carbamate.
-
Oxidation : The alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) in DCM at 0–25°C.
-
-
Heterocycle Coupling :
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Piperidine Protection | 92% | 98.5% |
| Oxidation | 85% | 97.8% |
| SNAr Coupling | 78% | 96.2% |
Alternative Routes and Comparative Analysis
Reductive Amination Approach
An alternative pathway employs reductive amination to construct the piperidine ring:
-
Imine Formation :
-
Cyclization :
-
Add NaBH₃CN (1.5 eq) to reduce the imine and form the piperidine ring.
-
-
Carbamate Installation :
-
As in Section 2.2.
-
Yield Comparison :
| Method | Overall Yield | Purity |
|---|---|---|
| SNAr Coupling | 62% | 96.2% |
| Reductive Amination | 54% | 94.7% |
The SNAr route is preferred for scalability, despite requiring specialized heterocyclic precursors.
Solid-Phase Synthesis for Parallel Optimization
Recent advances employ resin-bound intermediates to expedite route screening:
-
Wang Resin Functionalization :
-
Heterocycle Coupling :
-
Perform SNAr with 3-chlorobenzo[d]isothiazole dioxide in NMP, 100°C, 12 h.
-
-
Cleavage :
-
Treat with TFA/DCM (1:1) to release the compound and simultaneously remove Boc groups.
-
Advantages :
-
Enables rapid screening of coupling conditions (e.g., solvent, base, temperature).
-
Reduces purification burden post-synthesis.
Critical Challenges and Mitigation Strategies
-
Steric Hindrance :
-
Oxidative Degradation :
-
The sulfone group in benzo[d]isothiazole dioxide is prone to over-oxidation. Strict temperature control (<80°C) and inert atmospheres (N₂/Ar) prevent sulfone decomposition.
-
-
Racemization :
Industrial-Scale Considerations
For kilogram-scale production:
-
Cost Analysis :
Component Cost/kg (USD) 3-Chlorobenzo[d]isothiazole dioxide 1,200 Boc Anhydride 450 DMP Oxidizing Agent 3,800 -
Solvent Recovery :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The dioxido functional group can participate in oxidation reactions, potentially forming higher oxidation state products.
Reduction: Reduction reactions can target the benzo[d]isothiazole moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzo[d]isothiazole moiety.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield higher oxidation state derivatives of the benzo[d]isothiazole moiety.
Reduction: Can produce reduced forms of the benzo[d]isothiazole moiety.
Substitution: Results in substituted derivatives at the piperidine ring or benzo[d]isothiazole moiety.
Scientific Research Applications
tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxido functional group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Substitution Position on Piperidine
- 2-yl vs. 4-yl Substitution : The positional isomerism (2-yl vs. 4-yl) in piperidine derivatives (e.g., CAS 1420820-73-0 vs. the target compound) affects steric accessibility and electronic distribution. For example, 4-substituted analogs may exhibit improved metabolic stability due to reduced exposure of the carbamate group .
Linker Variations
- Amino-Methyl Linker: The compound with an amino-methyl bridge (CAS 1420816-42-7) enhances solubility in polar solvents compared to direct piperidine-heterocycle bonding. This modification is advantageous for pharmacokinetic optimization .
Heterocycle Replacement
Ring Size
- Pyrrolidine vs. Piperidine : The pyrrolidine analog (CAS 1420825-95-1) has a smaller ring size, leading to distinct conformational constraints. This may reduce off-target interactions in receptor binding .
Biological Activity
The compound tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate , with the CAS number 1420859-79-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 379.47 g/mol
- CAS Number : 1420859-79-5
- Storage Conditions : Store in a sealed container at 2-8°C
Antimicrobial Properties
Recent studies have indicated that derivatives of isothiazole compounds exhibit significant antimicrobial activity. The biological activity of this compound has been evaluated against various bacterial strains:
| Bacterial Strain | Activity Level | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | High | 0.78 - 3.125 |
| Enterococcus faecium (VREfm) | High | 0.78 - 3.125 |
| Staphylococcus epidermidis | Moderate | 1.56 - 6.25 |
| Escherichia coli | No activity | N/A |
The compound demonstrated potent antibacterial effects against Gram-positive bacteria, particularly against drug-resistant strains, making it a candidate for further development in antibiotic therapies .
The proposed mechanism of action for this compound involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis, which is common among isothiazole derivatives. The presence of the piperidine moiety enhances its ability to penetrate bacterial membranes, increasing its efficacy .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound on mammalian cells. The results showed that at therapeutic concentrations, the compound exhibited low cytotoxicity towards lung MCR-5 and skin BJ fibroblast cell lines, indicating a favorable selectivity index for potential therapeutic applications .
Case Study 1: Efficacy Against MRSA
In a controlled laboratory study, this compound was tested against MRSA strains in vitro. The study found that the compound not only inhibited growth but also reduced biofilm formation, which is critical in chronic infections associated with MRSA .
Case Study 2: In Vivo Studies
Further research included in vivo studies where the compound was administered to mice infected with Gram-positive bacteria. The results indicated a significant reduction in bacterial load compared to control groups treated with conventional antibiotics, suggesting that this compound could serve as an effective alternative or adjunct therapy .
Q & A
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–3.5 ppm (piperidine protons), and δ 7.2–7.8 ppm (aromatic protons of benzo[d]isothiazole) confirm structural motifs .
- ¹³C NMR : Carbamate carbonyl at ~155 ppm.
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 379.16 (calculated: 379.16) .
Q. Advanced Analysis
- High-Resolution Mass Spectrometry (HRMS) : Validate exact mass (±0.001 Da).
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring if chiral centers are present .
What strategies are employed to elucidate the mechanism of action in biological systems?
Q. Basic Screening
Q. Advanced Mechanistic Studies
Q. Methodological Approach
- Reproducibility checks : Verify assay conditions (pH, temperature, cell line variability).
- Meta-analysis : Compare datasets across studies using tools like Prism or R to identify outliers.
- Orthogonal assays : Validate inhibitory effects via alternative methods (e.g., Western blotting vs. ELISA) .
Case Example
If one study reports IC50 = 2.5 μM for Kinase A, while another finds IC50 = 10 μM:
- Confirm ATP concentration (standard: 1 mM) in kinase assays.
- Test for competitive inhibition by varying substrate levels .
What are the recommended methodologies for designing in vitro assays to assess cellular target interactions?
Q. Basic Experimental Design
Q. Advanced Techniques
- CRISPR/Cas9 knockout models : Validate target specificity by comparing wild-type vs. knockout cell lines.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. Basic SAR
Q. Advanced SAR
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
